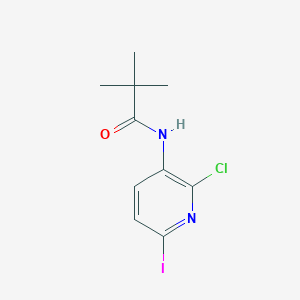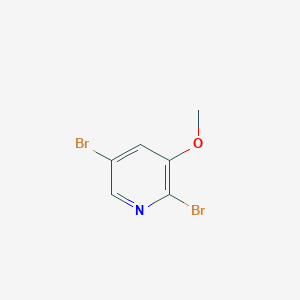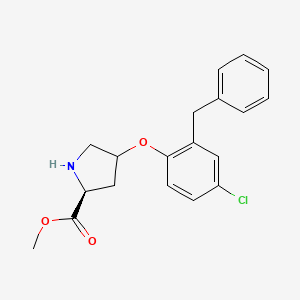
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate (MBCP) is a synthetic chemical compound that has been investigated for its potential applications in a variety of scientific research areas. It is an analog of the neurotransmitter dopamine, and has been studied for its effects on the central nervous system. It has been used in research studies to investigate the effects of dopamine on behavior, cognition, and emotion.
Wirkmechanismus
MBCP works by binding to the dopamine receptor in the brain. This binding activates the receptor, which results in the release of dopamine. The dopamine then binds to other receptors in the brain, resulting in the activation of various pathways involved in behavior, cognition, and emotion.
Biochemische Und Physiologische Effekte
MBCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, resulting in increased activity in the reward pathways. This increase in dopamine activity has been linked to enhanced learning and memory, as well as increased motivation and reward-seeking behavior. In addition, MBCP has been shown to have antidepressant-like effects, and to reduce anxiety-like behaviors in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
MBCP has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used to study the effects of dopamine on behavior, cognition, and emotion. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to using MBCP in laboratory experiments. It is not as potent as other dopamine agonists, and its effects may not be as long-lasting. In addition, its effects may be difficult to replicate in different animal models.
Zukünftige Richtungen
MBCP has potential applications in a variety of scientific research areas. It could be used to study the effects of dopamine on behavior, learning, and memory. It could also be used to study the effects of dopamine on the development of addiction-like behaviors. In addition, it could be used to study the effects of dopamine on the regulation of reward-seeking behavior. It could also be used to study the effects of dopamine on the development of depression-like behaviors. Finally, it could be used to study the effects of dopamine on the regulation of emotion.
Wissenschaftliche Forschungsanwendungen
MBCP has been used to study the effects of dopamine on behavior, cognition, and emotion. It has been used in animal studies to investigate the effects of dopamine on behavior, learning, and memory. It has also been used to study the effects of dopamine on the development of addiction-like behaviors. In addition, MBCP has been used to study the effects of dopamine on the regulation of reward-seeking behavior.
Eigenschaften
IUPAC Name |
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-19(22)17-11-16(12-21-17)24-18-8-7-15(20)10-14(18)9-13-5-3-2-4-6-13/h2-8,10,16-17,21H,9,11-12H2,1H3/t16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGXGUWDNLSDC-DJNXLDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
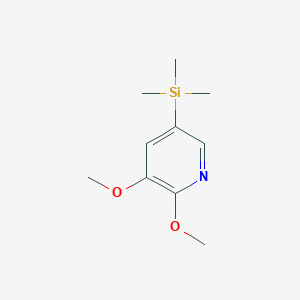
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)

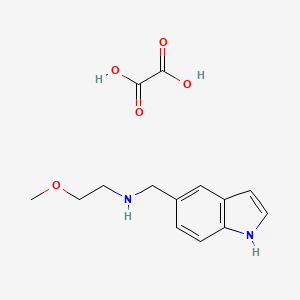
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
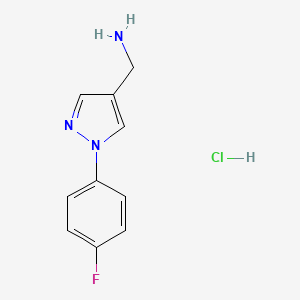
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)
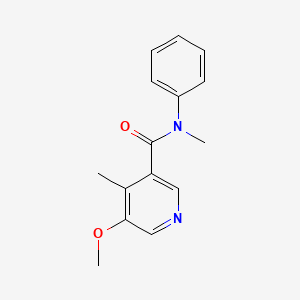
![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)
